2-(2-methyl-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
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Overview
Description
2-(2-methyl-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a nitrophenyl and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves multiple steps. One common method starts with the nitration of 2-methylphenyl acetate to introduce the nitro group. This is followed by a cyclization reaction to form the benzoxazine ring. The final step involves the acetylation of the hydroxyl group to yield the desired compound. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetate group can be substituted with other functional groups to modify the compound’s properties
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used to substitute the acetate group under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the acetate group can yield a variety of functionalized benzoxazine derivatives .
Scientific Research Applications
2-(2-methyl-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which 2-(2-methyl-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine ring structure also allows for interactions with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-nitrophenyl acetate
- 2-methyl-3-nitrophenylacetic acid
- Methyl 2-(2-nitrophenyl)acetate
Uniqueness
Compared to these similar compounds, 2-(2-methyl-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
[2-(2-methyl-3-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-9-12(4-3-5-15(9)19(22)23)16-18-14-7-6-11(24-10(2)20)8-13(14)17(21)25-16/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFGUZYENLIHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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